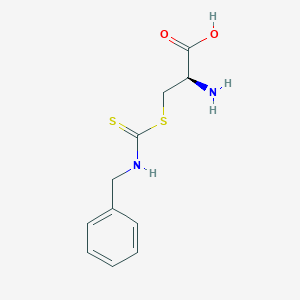

S-(N-Benzylthiocarbamoyl)cysteine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of S-(N-Benzylthiocarbamoyl)cysteine and related derivatives often involves the acetylation of S-benzyl-L-cysteine, showcasing a method to produce N-acetyl-S-benzyl-L-cysteine, indicating partial inversion of D derivatives of cysteine to the optical antipode. S-Benzyl-L-cysteine can be synthesized via the reaction of benzyl bromide and L-cysteine under optimized conditions to achieve high product molar yields (Stekol, 1948; Yang-feng, 2006).

Molecular Structure Analysis

The molecular structure of S-Benzyl-L-cysteine, a related compound, reveals two molecules in the asymmetric unit, both of which are zwitterions. They differ principally in molecular conformation about their Cα—Cβ bonds, highlighting the structural diversity within this family of compounds (Troup et al., 2001).

Chemical Reactions and Properties

S-(N-Benzylthiocarbamoyl)cysteine participates in various chemical reactions, including enzymatic synthesis involving immobilized O-acetylserine sulfhydrylase for the production of S-aryl-L-cysteines and S-benzyl-L-cysteine from O-acetylserine, demonstrating its versatility in chemical transformations (Vahidi et al., 2018).

Physical Properties Analysis

While specific studies detailing the physical properties of S-(N-Benzylthiocarbamoyl)cysteine were not identified, the physical properties of related sulfur-containing compounds and derivatives, such as solubility, melting points, and stability, can be inferred from general knowledge of thiocarbamoyl compounds and cysteine derivatives.

Chemical Properties Analysis

S-(N-Benzylthiocarbamoyl)cysteine's chemical properties, including reactivity with various chemical groups, stability under different conditions, and potential to undergo specific reactions like nucleophilic substitutions or additions, are central to its utility in synthetic chemistry. The formation of S-substituted cysteine derivatives indicates its potential in the labelling of bioactive molecules and synthesis of peptide thioesters, underscoring its reactivity and utility in organic synthesis and chemical biology (Ohta et al., 2006; Staveren et al., 2005).

Wirkmechanismus

Target of Action

The primary target of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is the Glutathione S-transferase (GST) enzyme . GST plays a crucial role in the detoxification of carcinogens, therapeutic drugs, environmental toxins, and products of oxidative stress by catalyzing the conjugation of glutathione (GSH) to a wide variety of substrates .

Mode of Action

S-[N-Benzyl(thiocarbamoyl)]-L-cysteine interacts with GST by inducing its activity . This induction enhances the ability of GST to conjugate harmful substances with GSH, facilitating their removal from the body . This interaction results in an increased detoxification capacity, particularly in target organs of mice .

Biochemical Pathways

The compound affects the glutathione metabolic pathway . By inducing GST activity, it increases the rate of conjugation reactions within this pathway, leading to enhanced detoxification of harmful substances . The downstream effects include a reduction in the levels of harmful substances in the body and a potential decrease in the risk of diseases associated with these substances .

Result of Action

The molecular effect of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine’s action is the induction of GST activity . At the cellular level, this results in an increased capacity for detoxification, potentially protecting cells from damage by harmful substances .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTSYGXUDMJEFP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188947 | |

| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(N-Benzylthiocarbamoyl)cysteine | |

CAS RN |

35446-36-7 | |

| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

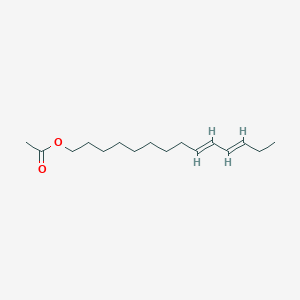

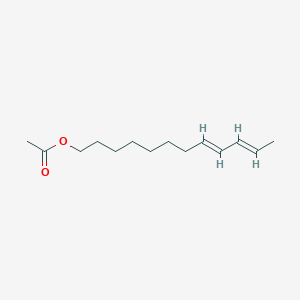

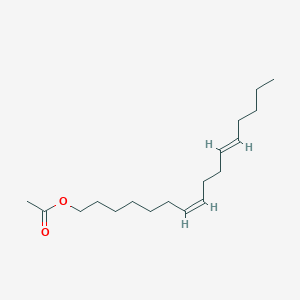

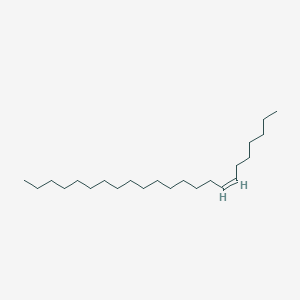

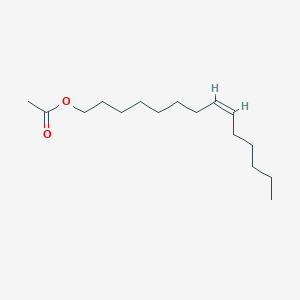

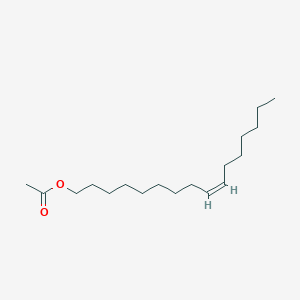

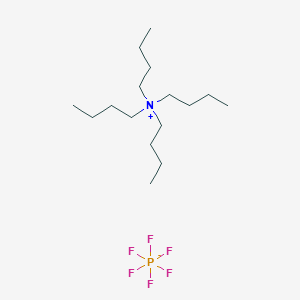

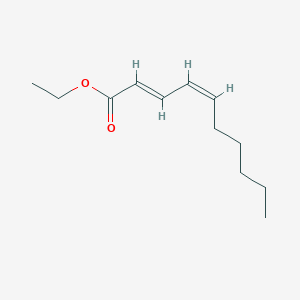

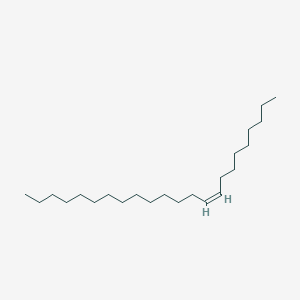

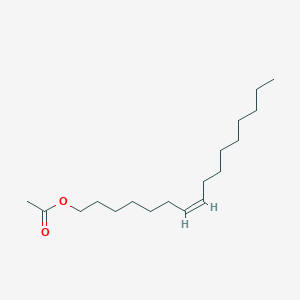

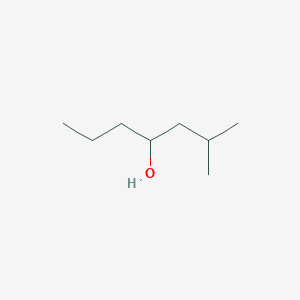

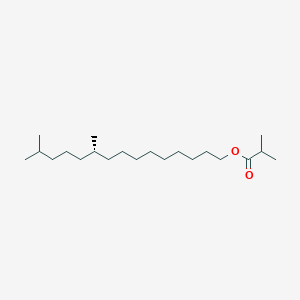

Feasible Synthetic Routes

Q & A

Q1: How does S-[N-Benzyl(thiocarbamoyl)]-L-cysteine interact with its target and what are the downstream effects?

A1: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine acts as a glutathione S-transferase (GST) stimulating agent []. GSTs are a family of detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds and oxidative stress. While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that S-[N-Benzyl(thiocarbamoyl)]-L-cysteine induces increased activity of GST enzymes, particularly in the bladder []. This heightened GST activity could potentially enhance the detoxification of carcinogens, such as nitrosamines, which are implicated in bladder cancer development [].

Q2: How does the structure of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine compare to similar compounds and how does this affect its activity?

A2: Research indicates that the length of the alkyl chain in phenylalkyl isothiocyanates and their cysteine conjugates influences their enzyme-inducing activity. Specifically, shorter alkyl chains in cysteine conjugates, like in S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, are associated with higher enzyme-inducing activity compared to their longer chain counterparts []. This suggests a structure-activity relationship where the size and structure of the alkyl group attached to the cysteine conjugate impacts its interaction with the target enzyme and subsequent activity.

Q3: What evidence is there for the efficacy of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in preventing tumor development?

A3: While the provided research doesn't directly investigate the efficacy of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in preventing tumor development, its parent compound, benzyl isothiocyanate, and other structurally similar phenylalkyl isothiocyanates have demonstrated inhibitory effects against a wide range of carcinogenic nitrosamines []. Given the enhanced enzyme-inducing activity of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine compared to benzyl isothiocyanate, it is suggested that this compound could potentially serve as a prodrug, offering protection against nitrosamine-induced bladder carcinogenesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.